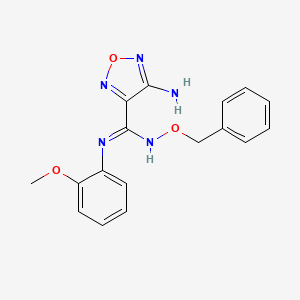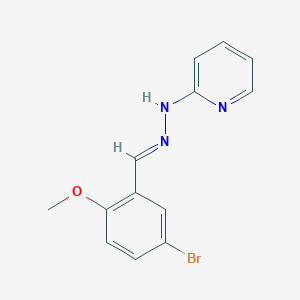![molecular formula C11H15BrN4O3S B3858161 N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide](/img/structure/B3858161.png)
N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide
Vue d'ensemble
Description
N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide, also known as BBIMDS, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the sulfonamide family, which has been widely used in the pharmaceutical industry for their antibacterial, antiviral, and anticancer properties.
Applications De Recherche Scientifique
N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has been studied for its potential applications in various scientific fields, including cancer research, enzyme inhibition, and material science. In cancer research, N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has also been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, an enzyme that is involved in various physiological processes. In material science, N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
Mécanisme D'action
The mechanism of action of N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Topoisomerase II works by breaking and rejoining the DNA strands during replication, which allows the DNA to be unwound and separated. N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide works by binding to the enzyme and preventing it from rejoining the DNA strands, which leads to the accumulation of DNA breaks and ultimately cell death. The compound has also been shown to have inhibitory activity against carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting the activity of topoisomerase II, which leads to the accumulation of DNA breaks and ultimately cell death. N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has also been shown to have inhibitory activity against carbonic anhydrase, which could have potential applications in the treatment of various diseases, including glaucoma, epilepsy, and osteoporosis. The compound has been shown to be well-tolerated in animal studies, with no significant toxicity or adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has several advantages for lab experiments, including its potent anticancer activity, broad-spectrum activity against various cancer cell lines, and inhibitory activity against carbonic anhydrase. The compound has also been shown to be well-tolerated in animal studies, which suggests that it could be a promising candidate for further development. However, there are also some limitations to using N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide in lab experiments, including its relatively complex synthesis method and its potential toxicity to non-cancerous cells. Further studies are needed to fully understand the advantages and limitations of using N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide in lab experiments.
Orientations Futures
There are several future directions for research on N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide, including its potential applications in cancer therapy, enzyme inhibition, and material science. In cancer therapy, further studies are needed to fully understand the mechanism of action of N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide and to optimize its potency and selectivity against cancer cells. In enzyme inhibition, N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide could be further studied for its inhibitory activity against carbonic anhydrase and other enzymes involved in various physiological processes. In material science, N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide could be used as a building block for the synthesis of metal-organic frameworks with potential applications in gas storage, separation, and catalysis. Overall, N'-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N,N-dimethylsulfamide has shown promising potential for various scientific research applications, and further studies are needed to fully understand its properties and potential.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methylideneamino]-2-(dimethylsulfamoylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O3S/c1-16(2)20(18,19)14-8-11(17)15-13-7-9-3-5-10(12)6-4-9/h3-7,14H,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFXKFBZGVMNJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC(=O)NN=CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}acetyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3858084.png)

![4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3858101.png)
![2,2'-oxybis[N'-(3-nitrobenzylidene)acetohydrazide]](/img/structure/B3858106.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3858114.png)
![4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3858130.png)
![2-cyano-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B3858133.png)

![3-(4-biphenylyl)-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858138.png)



![1-benzyl-3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858188.png)